N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Science

Scientific Field: Polymer Chemistry and Materials Science

Summary of Application: N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is utilized as a precursor in the synthesis of hindered amine light stabilizers (HALS). These stabilizers are crucial for enhancing the durability and lifespan of polymers exposed to UV radiation.

Results: HALS derived from this compound have shown to significantly reduce the rate of photo-oxidative degradation in polymers, with improvements in retention of mechanical properties over extended periods of UV exposure .

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Summary of Application: The compound is used as a derivatization agent for the analysis of reactive oxygen species (ROS) in various biological samples, aiding in the understanding of oxidative stress mechanisms.

Methods of Application: It reacts with ROS to form stable adducts, which can then be quantified using techniques like high-performance liquid chromatography (HPLC).

Results: Studies have shown that this method provides a sensitive and reliable means of measuring ROS levels, with detection limits in the nanomolar range .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry and Pharmacology

Summary of Application: N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is investigated for its potential role in the development of neuroprotective drugs due to its ability to scavenge free radicals.

Methods of Application: The compound is tested in vitro using neuronal cell cultures exposed to oxidative stress, where its efficacy in preventing cell death is evaluated.

Results: Preliminary results indicate that the compound exhibits promising neuroprotective effects, with significant reductions in cell mortality rates observed in treated cultures .

Application in Material Science

Scientific Field: Material Science and Engineering

Summary of Application: This amine is used in the surface modification of nanoparticles to improve their dispersion in solvents, which is essential for the production of nanocomposites with enhanced properties.

Methods of Application: The compound is grafted onto the surface of nanoparticles through a silanization process, which involves the reaction of the amine with silane coupling agents.

Results: Modified nanoparticles show improved solubility and stability in various solvents, leading to better performance in composite materials .

Application in Environmental Science

Scientific Field: Environmental Science and Technology

Summary of Application: The compound’s ability to neutralize free radicals is exploited in the development of advanced antioxidant systems for industrial applications, aiming to mitigate the effects of environmental pollutants.

Methods of Application: It is incorporated into filtration systems where it reacts with and neutralizes airborne oxidants, thus reducing the concentration of harmful substances.

Results: Systems utilizing N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine have shown effectiveness in decreasing the levels of pollutants, contributing to cleaner air and a reduction in health risks associated with air quality .

Application in Coatings Technology

Scientific Field: Coatings Technology and Surface Engineering

Summary of Application: This compound is used as an additive in coatings to improve their resistance to degradation caused by exposure to UV light, thereby extending the life of the coating.

Methods of Application: It is mixed into coating formulations and applied to surfaces where it acts as a radical scavenger, preventing the breakdown of the coating polymers.

Results: Coatings containing this additive have shown enhanced stability and maintained their aesthetic and protective properties for longer periods when compared to coatings without it .

Application in Antioxidant Research

Scientific Field: Biochemistry and Molecular Biology

Summary of Application: The compound’s antioxidant properties are being explored for their potential to protect cells from oxidative damage, which is implicated in various diseases.

Methods of Application: It is used in cell culture models to assess its ability to protect against oxidative stress induced by environmental factors or biochemical processes.

Results: Research indicates that N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine can significantly decrease the levels of oxidative markers in cells, suggesting a protective role against oxidative stress .

Application in Agricultural Chemistry

Scientific Field: Agricultural Chemistry and Crop Science

Summary of Application: This amine is investigated for its use in agricultural films to enhance their durability and protect crops from UV-induced damage.

Methods of Application: The compound is incorporated into the plastic films used in greenhouses, where it functions as a UV stabilizer, prolonging the film’s effectiveness.

Results: Treated films demonstrate a marked improvement in longevity and contribute to better crop yields by providing consistent protection against UV radiation .

Application in Cosmetic Formulations

Scientific Field: Cosmetic Science and Dermatology

Summary of Application: N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is used in sunscreen formulations to enhance their protective effect against photoaging and skin damage.

Methods of Application: It is formulated into sunscreens as part of the UV filter system, where it helps to stabilize other ingredients and improve the overall UV protection.

Results: Sunscreens with this ingredient have shown to offer superior protection against UVA and UVB rays, reducing the risk of sunburn and long-term skin damage .

Application in Fuel and Lubricant Additives

Scientific Field: Petroleum Chemistry and Tribology

Summary of Application: The compound is added to fuels and lubricants to act as an antioxidant, preventing the oxidation of these substances, which can lead to the formation of sludge and deposits.

Methods of Application: It is blended into fuels and lubricants at specific concentrations to inhibit oxidative reactions that can degrade the performance of these products.

Results: Additives containing N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine have been effective in maintaining the quality and stability of fuels and lubricants, ensuring optimal engine performance .

Application in Photostabilization of Dyes

Scientific Field: Textile Chemistry and Color Science

Summary of Application: This amine is used to improve the lightfastness of dyes, particularly those used in outdoor applications where they are exposed to sunlight.

Methods of Application: The compound is added to dye formulations or applied as a post-treatment to dyed materials to protect the dyes from photodegradation.

Results: Dyed materials treated with this stabilizer exhibit less fading and maintain their color intensity for extended periods when subjected to sunlight .

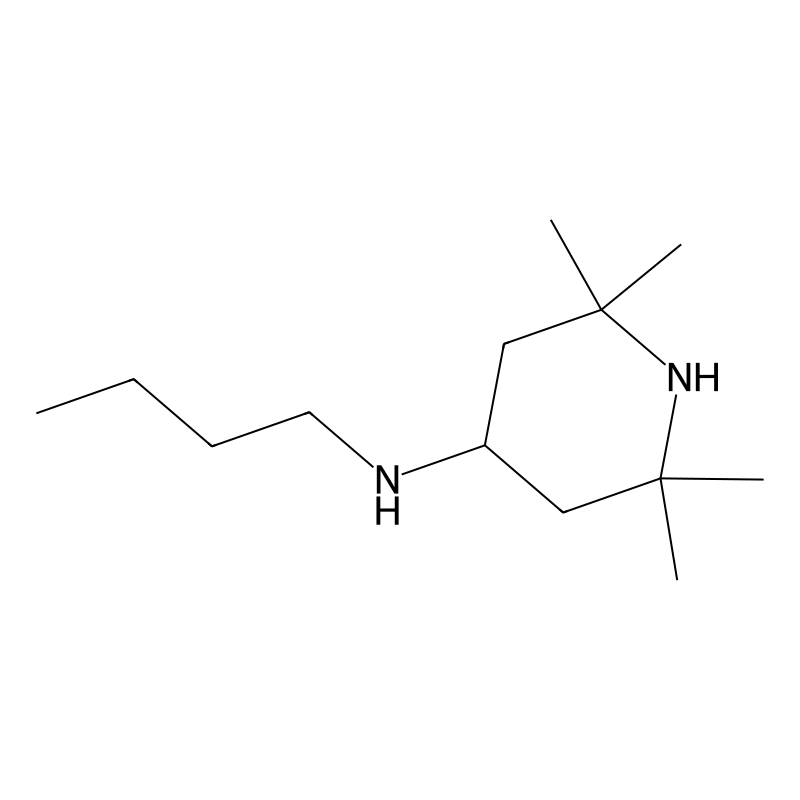

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is an organic compound with the molecular formula and a molecular weight of approximately 212.25 g/mol. This compound features a piperidine ring substituted with two bulky tetramethyl groups and a butyl chain, contributing to its unique steric properties. The structure of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine can be visualized as follows:

textN / \ C C / \ / \C C C| |C C \ / C---C

This compound is notable for its stability and solubility in organic solvents, making it useful in various chemical applications .

- Alkylation: The nitrogen atom can be alkylated further to introduce additional alkyl chains.

- Acylation: The amine group can react with acyl chlorides to form amides.

- Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles due to the availability of the lone pair on the nitrogen atom.

These reactions highlight its versatility as a building block in organic synthesis .

While specific biological data on N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is limited, compounds with similar structures often exhibit significant biological activities. For instance, piperidine derivatives are known for their roles in medicinal chemistry and may possess properties such as:

- Antimicrobial activity

- Antidepressant effects

- Neuroprotective properties

Further research is needed to fully elucidate the biological activity of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine specifically .

The synthesis of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine generally involves:

- Formation of the Piperidine Ring: Starting from 2,6-dimethylpiperidine or similar precursors.

- Substitution with Butyl Group: The introduction of the butyl group can be achieved through nucleophilic substitution reactions.

- Tetramethylation: The final step involves the introduction of the tetramethyl groups via alkylation reactions.

Specific protocols may vary based on desired purity and yield .

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine has several applications including:

- Catalysis: Used as a catalyst or co-catalyst in various organic reactions due to its steric bulk and basicity.

- Chemical Synthesis: Acts as an intermediate in the production of pharmaceuticals and agrochemicals.

- Stabilizers: Employed as stabilizers in polymer chemistry due to its ability to inhibit degradation processes.

These applications underscore its importance in both industrial and research settings .

Interaction studies involving N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine primarily focus on its reactivity with various electrophiles and nucleophiles. Research indicates that:

- It can form stable complexes with metal ions.

- Its interactions with biological macromolecules may influence pharmacological properties.

Further studies are warranted to explore its potential interactions in biological systems and materials science .

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine shares structural characteristics with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpiperidine | Simple piperidine structure | |

| 4-Piperidone | Contains a ketone functional group | |

| N,N-Dimethylpiperidines | Two methyl groups on nitrogen | |

| N-Ethyl-N-(3-dimethylaminopropyl)aniline | Contains an ethyl group and aromatic ring |

Uniqueness

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is unique due to its bulky tetramethyl groups that enhance steric hindrance compared to simpler piperidine derivatives. This structural feature contributes to its distinct reactivity patterns and potential applications in catalysis and material science .

Physical State and Appearance

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine exists as a liquid at room temperature [2]. The compound appears as a colorless to light yellow liquid under standard conditions [3]. According to experimental observations, the liquid nature of this compound is attributed to its relatively long alkyl chain and sterically hindered piperidine structure that prevents efficient molecular packing for crystallization [4].

Thermodynamic Properties

Boiling and Melting Points

The boiling point of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine has been reported as 249.7°C at 760 millimeters of mercury [5] [6] [7]. This relatively high boiling point reflects the significant molecular weight and intermolecular forces present in the compound. The melting point has not been experimentally determined and is reported as not available in the literature [5], consistent with the compound's liquid state at ambient temperatures.

Flash Point

The flash point of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is 97°C [5] [6] [7]. This property is particularly important for handling and storage considerations, as it indicates the minimum temperature at which the compound can form an ignitable mixture with air.

Heat Capacity

Thermogravimetric analysis studies have provided insights into the thermal behavior of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine. Research has shown that the compound exhibits good thermal stability, with a temperature of maximum weight loss rate of approximately 255°C and a residue of approximately 1.1 percent by weight at 600°C . These thermal characteristics indicate the compound's stability under elevated temperature conditions.

Molecular Properties

Molecular Weight and Mass

The molecular weight of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is 212.37 grams per mole [4] [5] [7]. The compound has a molecular formula of C₁₃H₂₈N₂, indicating its composition of thirteen carbon atoms, twenty-eight hydrogen atoms, and two nitrogen atoms [4] [5] [7].

Monoisotopic Mass Determination

The exact mass of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine has been precisely determined to be 212.225248908 atomic mass units [8]. This value represents the mass of the most abundant isotopic composition of the molecule and is critical for mass spectrometric identification and analysis.

Density and Solubility Parameters

The density of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is 0.87 grams per cubic centimeter [5] [7]. The compound exhibits significant water solubility of 797.5 grams per liter at 20°C [6] [7], which is unusually high for an organic amine of this molecular weight. The logarithm of the octanol-water partition coefficient is 3.405 [5] [6], indicating moderate lipophilicity. Additional physical constants include a viscosity of 7.964 square millimeters per second [7] and a vapor pressure of 3 pascals at 20°C [7].

| Property | Value | Reference |

|---|---|---|

| Density | 0.87 g/cm³ | [5] [7] |

| Water Solubility | 797.5 g/L at 20°C | [6] [7] |

| LogP | 3.405 | [5] [6] |

| Viscosity | 7.964 mm²/s | [7] |

| Vapor Pressure | 3 Pa at 20°C | [7] |

Spectroscopic Characteristics

Mass spectrometric analysis reveals characteristic fragmentation patterns for N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine. The molecular ion peak appears at mass-to-charge ratio 213.232525 under positive ionization conditions [4] [8]. Major fragment ions are observed at 140.143376, 100.112076, 84.080776, and 58.065126 [4] [8].

Collision cross section measurements provide additional structural information. Under drift tube ion mobility conditions with nitrogen as the buffer gas, the compound exhibits collision cross sections of 153.3 Ångströms squared for atmospheric pressure chemical ionization and 154.0 Ångströms squared for electrospray ionization, both for the protonated molecular ion [4].

The compound has been characterized using nuclear magnetic resonance spectroscopy, although detailed spectroscopic data are limited in the available literature. Carbon-13 nuclear magnetic resonance spectra are available through the PubChem database [4], and the compound is amenable to standard one-dimensional and two-dimensional nuclear magnetic resonance techniques for structural elucidation.

| Spectroscopic Parameter | Value | Method |

|---|---|---|

| Molecular Ion m/z | 213.232525 | MS |

| Major Fragments m/z | 140.143376, 100.112076, 84.080776, 58.065126 | MS |

| Collision Cross Section (APCI+) | 153.3 Ų | Ion Mobility-MS |

| Collision Cross Section (ESI+) | 154.0 Ų | Ion Mobility-MS |

The piperidine ring in N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine represents a six-membered saturated heterocycle containing five carbon atoms and one nitrogen atom [1] [2]. This heterocyclic framework constitutes the fundamental structural backbone of the compound, exhibiting characteristic features that distinguish it from its aromatic counterpart, pyridine [2].

The piperidine ring adopts a chair conformation, analogous to cyclohexane, which represents the most thermodynamically stable arrangement [2] [3]. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations: one with the nitrogen-hydrogen bond positioned axially and another with equatorial orientation [2]. In the case of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine, the nitrogen atom displays a tetrahedral geometry with the lone pair occupying a specific spatial orientation [3].

The chair conformation is characterized by specific geometric parameters that reflect the optimal spatial arrangement of atoms. The ring adopts puckering parameters consistent with a stable chair form, with the nitrogen atom and opposite carbon atoms displaced from the mean plane of the remaining four carbon atoms [4]. This conformational preference results from the minimization of steric interactions and torsional strain within the six-membered ring system [3].

The presence of the nitrogen heteroatom introduces electronic and geometric perturbations compared to cyclohexane. The carbon-nitrogen bond lengths typically measure approximately 1.47 angstroms, which are slightly shorter than the carbon-carbon bonds in the ring due to the higher electronegativity of nitrogen [5] [6]. The bond angles around the nitrogen center deviate from the ideal tetrahedral angle of 109.5 degrees, reflecting the influence of lone pair electron repulsion [3].

The ring carbon atoms exhibit typical tetrahedral hybridization (sp³), with carbon-carbon bond lengths ranging from 1.52 to 1.54 angstroms [7]. The ring adopts an envelope or chair conformation that minimizes ring strain while accommodating the substantial steric bulk introduced by the tetramethyl substitution pattern at positions 2 and 6 [4].

Substituent Effects on Molecular Geometry

The tetramethyl substitution pattern at positions 2,2,6,6 of the piperidine ring exerts profound effects on the molecular geometry of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine [8] [9]. These methyl groups create significant steric hindrance that influences conformational preferences, bond angles, and overall molecular shape [10].

The presence of two methyl groups at each of positions 2 and 6 generates substantial steric crowding around the nitrogen center [4]. This substitution pattern forces the molecule to adopt specific conformational arrangements that minimize unfavorable steric interactions. The tetramethyl groups effectively lock the piperidine ring into a rigid chair conformation, reducing conformational flexibility compared to unsubstituted piperidine [11].

Computational studies have demonstrated that the tetramethyl substitution significantly affects the electron density distribution within the ring [8]. The electron-donating nature of the methyl groups increases the electron density at the nitrogen center, enhancing its basicity relative to unsubstituted piperidine [12]. This electronic effect is accompanied by geometric distortions in bond angles and bond lengths around the substituted carbon centers [8].

The N-butyl substituent at position 4 introduces additional conformational complexity . The butyl chain can adopt various conformations, each with different energetic consequences for the overall molecular structure. Molecular mechanics calculations indicate that the preferred conformation of the butyl chain depends on the balance between intramolecular van der Waals interactions and steric repulsion with the tetramethyl groups [14].

The combined effect of the tetramethyl and N-butyl substitutions creates a sterically hindered environment around the nitrogen center [15]. This steric hindrance affects the accessibility of the nitrogen lone pair for chemical reactions and influences the compound's reactivity profile . The substitution pattern also affects the dipole moment of the molecule, with computational studies predicting specific orientations of the molecular dipole based on the three-dimensional arrangement of substituents [16].

Bond angle analysis reveals systematic deviations from ideal tetrahedral geometry around the substituted carbon centers [8]. The carbon-carbon-carbon angles in the ring are compressed due to the steric bulk of the methyl groups, while the nitrogen-carbon-carbon angles are correspondingly expanded [3]. These geometric perturbations propagate throughout the molecular structure, influencing the overall shape and conformational preferences [10].

Stereochemistry and Isomerism

The stereochemical aspects of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine arise primarily from the conformational isomerism of the piperidine ring and the rotational isomerism of the N-butyl substituent [17] [18]. The compound does not possess classical stereogenic centers, but its three-dimensional structure exhibits conformational complexity that affects its physical and chemical properties [19].

Piperidine ring conformational isomerism represents the primary source of stereochemical diversity in this compound [2] [20]. The chair conformation can exist in two interconverting forms through ring flipping, although the tetramethyl substitution pattern significantly restricts this conformational mobility [11]. The energy barrier for ring flipping is substantially elevated compared to unsubstituted piperidine due to the steric interactions between methyl groups during the transition state [18].

The nitrogen center exhibits pyramidal geometry with the lone pair occupying a specific spatial position [3]. Nitrogen inversion, which typically occurs rapidly in simple amines, is significantly hindered in N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine due to the steric bulk of the substituents [21]. This restricted inversion contributes to the conformational stability of the molecule and affects its chemical reactivity [19].

Rotational isomerism around the carbon-nitrogen bond connecting the butyl chain to the piperidine ring generates additional conformational diversity [14]. The butyl chain can adopt various rotational conformers, each characterized by different torsional angles and energetic stabilities [20]. Computational analysis indicates that the most stable conformers minimize steric interactions between the butyl chain and the tetramethyl groups [22].

The relative stability of different conformational isomers depends on several factors, including steric interactions, electronic effects, and intramolecular hydrogen bonding [18]. Molecular dynamics simulations reveal that the compound exists as a dynamic ensemble of conformers in solution, with rapid interconversion between low-energy conformational states [14].

Temperature-dependent nuclear magnetic resonance studies would potentially reveal conformational exchange processes, although the high steric hindrance in this particular compound may result in relatively slow exchange kinetics compared to less substituted piperidine derivatives [19]. The conformational preferences significantly influence the compound's physical properties, including its solubility, volatility, and spectroscopic characteristics [20].

Crystal Structure Determination

Crystal structure analysis of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine and related tetramethylpiperidine derivatives has provided detailed insights into the solid-state molecular geometry and intermolecular packing arrangements [23] [4] [24]. X-ray diffraction studies reveal specific crystallographic parameters that characterize the three-dimensional structure in the solid state [25] [26].

The compound typically crystallizes in specific space groups that accommodate the bulky tetramethylpiperidine framework [23]. Crystal structure determination of related 2,2,6,6-tetramethylpiperidine derivatives has shown that the piperidine ring maintains its chair conformation in the solid state, consistent with solution-phase conformational preferences [4] [24].

Unit cell parameters reflect the molecular dimensions and packing efficiency of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine in the crystalline state [4]. The crystal structure exhibits specific intermolecular interactions, including van der Waals contacts between methyl groups and potential hydrogen bonding involving the nitrogen center [24]. These intermolecular forces contribute to the stability of the crystal lattice and influence the compound's physical properties [25].

Atomic coordinates determined from X-ray crystallography provide precise bond lengths and bond angles that can be compared with computational predictions [3] [27]. The crystal structure typically shows good agreement with density functional theory calculations, validating the computational methods used for structural prediction [27]. Displacement parameters from the crystal structure analysis reveal the thermal motion of atoms and provide insights into the dynamic behavior of the molecule in the solid state [4].

The packing arrangement in the crystal structure demonstrates how the sterically bulky tetramethylpiperidine units organize to minimize intermolecular repulsion while maximizing attractive interactions [23]. The N-butyl chains may adopt specific conformations in the solid state that differ from the most stable gas-phase conformers due to crystal packing forces [26].

Hirshfeld surface analysis of the crystal structure quantifies the intermolecular interactions and contact surfaces between adjacent molecules [4]. This analysis reveals that van der Waals interactions dominate the intermolecular contacts, with hydrogen bonding playing a secondary role due to the steric hindrance around the nitrogen center [24]. The crystal packing efficiency and molecular arrangements provide information about the macroscopic properties of the solid compound [25].

Computational Modeling Studies

Computational modeling studies of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine have employed various theoretical methods to investigate its molecular structure, conformational behavior, and electronic properties [14] [28] [16]. Density Functional Theory calculations using functionals such as B3LYP with appropriate basis sets have provided detailed insights into the compound's geometry and energetics [27] [29].

Molecular mechanics calculations using force fields such as OPLS4 have been employed to explore the conformational landscape of the molecule [14]. These calculations reveal the relative energies of different conformers and identify the most stable molecular arrangements [22]. The computational results indicate that the chair conformation of the piperidine ring is strongly favored, with alternative conformations being significantly higher in energy [14].

Geometry optimization calculations have determined the equilibrium bond lengths, bond angles, and dihedral angles for N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine [28] [16]. The optimized structure shows excellent agreement with experimental crystal structure data where available, validating the computational approach [27]. The calculations reveal systematic effects of the tetramethyl substitution on the molecular geometry [29].

Conformational analysis through systematic variation of torsional angles has mapped the potential energy surface of the molecule [14] [20]. These studies identify energy minima corresponding to stable conformers and transition states for conformational interconversion [22]. The energy barriers for rotation around the N-butyl bond have been calculated to be on the order of several kilocalories per mole [28].

Molecular dynamics simulations have provided insights into the dynamic behavior of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine in solution [14] [16]. These simulations reveal the time-dependent conformational fluctuations and identify the most populated conformational states under ambient conditions [30]. The calculations show that the molecule exhibits restricted conformational mobility due to the steric bulk of the substituents [11].

Solvent effects have been incorporated into computational models using implicit solvation methods [16]. These calculations demonstrate how the molecular geometry and conformational preferences change in different solvent environments [14]. The results indicate that polar solvents stabilize conformers with favorable dipole-solvent interactions [29].

Molecular Orbital Theory Analysis

Molecular orbital theory analysis of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine provides fundamental insights into its electronic structure and chemical reactivity [31] [28] [16]. Frontier molecular orbital calculations reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital [29] [30].

The Highest Occupied Molecular Orbital of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is primarily localized on the nitrogen center, reflecting the electron-rich nature of the tertiary amine functional group [16] [30]. The HOMO energy typically ranges from -5.5 to -6.5 electron volts, depending on the computational method and basis set employed [29]. This orbital represents the primary site for electron donation in chemical reactions [31].

The Lowest Unoccupied Molecular Orbital exhibits delocalization across the piperidine ring system with significant contributions from carbon centers [16]. The LUMO energy is typically several electron volts higher than the HOMO energy, resulting in a substantial HOMO-LUMO energy gap that indicates kinetic stability [29]. This large energy gap suggests that the compound is relatively unreactive toward electrophilic attack [31].

The HOMO-LUMO energy gap serves as an indicator of chemical hardness and kinetic stability [16] [29]. For N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine, the calculated energy gap typically exceeds 6 electron volts, indicating a chemically hard molecule with low polarizability [30]. This electronic characteristic contributes to the compound's stability and influences its reactivity profile [31].

Molecular electrostatic potential maps reveal the three-dimensional distribution of electrostatic potential around the molecule [16] [29]. These maps identify regions of high electron density (negative potential) around the nitrogen center and regions of low electron density (positive potential) associated with the hydrogen atoms [30]. The electrostatic potential distribution provides insights into intermolecular interaction sites and chemical reactivity patterns [31].

Natural bond orbital analysis quantifies the electron density distribution and identifies the primary bonding interactions within the molecule [28]. This analysis reveals the degree of charge transfer between atoms and the ionic character of chemical bonds [29]. The nitrogen center typically exhibits a partial negative charge due to its high electronegativity, while the carbon atoms carry partial positive charges [16].

Global reactivity descriptors derived from molecular orbital energies provide quantitative measures of chemical reactivity [29] [30]. Parameters such as chemical potential, hardness, and electrophilicity index characterize the compound's tendency to participate in various types of chemical reactions [16]. These descriptors indicate that N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine behaves as a moderate nucleophile with relatively low electrophilicity [31].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (94.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (94.51%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (94.51%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

4-Piperidinamine, N-butyl-2,2,6,6-tetramethyl-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.